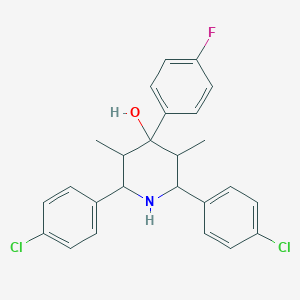![molecular formula C18H21NO3 B5058989 1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine](/img/structure/B5058989.png)
1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a pyrrolidine derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine is not fully understood. However, studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by suppressing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine exhibits potent anti-inflammatory and analgesic activities. This compound reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by suppressing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. This compound also reduces the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. In addition, studies have shown that this compound exhibits antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine in lab experiments is its potent anti-inflammatory and analgesic activities. This compound can be used to study the mechanism of action of anti-inflammatory and analgesic drugs. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine. One of the future directions is the development of new drugs for the treatment of inflammatory and pain-related disorders based on the structure of this compound. Another future direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. In addition, the study of the potential side effects of this compound is also an important future direction.
Synthesemethoden
The synthesis of 1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine can be achieved using different methods. One of the most commonly used methods involves the reaction of 5-(4-methoxyphenyl)-2-furan carboxylic acid with 3-aminopropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine has been the subject of several scientific research studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Eigenschaften
IUPAC Name |
3-[5-(4-methoxyphenyl)furan-2-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-15-6-4-14(5-7-15)17-10-8-16(22-17)9-11-18(20)19-12-2-3-13-19/h4-8,10H,2-3,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEPPFOSXJIVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Methoxyphenyl)furan-2-YL]-1-(pyrrolidin-1-YL)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-(2,2-dimethylpropyl)-4-[1-(2-methoxyphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B5058908.png)
![cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5058911.png)
![4-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5058924.png)
![diphenylmethanone [4-(2,5-dihydroxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5058927.png)

![6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5058947.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B5058956.png)
![N-benzyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5058958.png)

![N-(4-chlorobenzyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5058969.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5058995.png)